2-(1-Methyl-2-imidazolyl)-2-propanamine
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Overview
Description
2-(1-methyl-1H-imidazol-2-yl)propan-2-amine is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmacology, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by alkylation to introduce the methyl group at the 1-position . The propan-2-amine group can be introduced through a nucleophilic substitution reaction using appropriate alkyl halides under basic conditions .
Industrial Production Methods
Industrial production of imidazole derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as palladium or copper may be used to facilitate the alkylation and substitution reactions. The reaction conditions are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-imidazol-2-yl)propan-2-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-methyl-1H-imidazol-2-yl)propan-2-amine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-imidazol-2-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazole: Lacks the propan-2-amine group, making it less versatile in certain applications.
2-methyl-1H-imidazole: Similar structure but without the propan-2-amine group, limiting its biological activity.
1H-imidazole-4,5-dicarboxylic acid: Contains additional carboxylic acid groups, altering its chemical properties and applications.
Uniqueness
2-(1-methyl-1H-imidazol-2-yl)propan-2-amine is unique due to the presence of both the imidazole ring and the propan-2-amine group, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications in various fields, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C7H13N3 |
---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
2-(1-methylimidazol-2-yl)propan-2-amine |
InChI |
InChI=1S/C7H13N3/c1-7(2,8)6-9-4-5-10(6)3/h4-5H,8H2,1-3H3 |
InChI Key |
PKMTXLQLSZLELD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=CN1C)N |
Origin of Product |
United States |
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